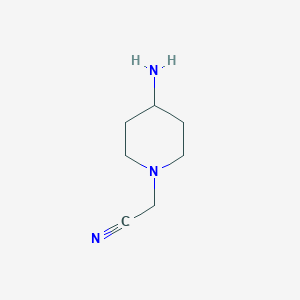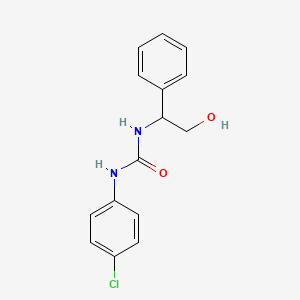
1-(3-((4-フルオロフェニル)スルホニル)アゼチジン-1-イル)ペンタ-4-エン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a fluorophenyl group and an azetidine ring, makes it valuable in drug discovery, organic synthesis, and catalysis.
科学的研究の応用
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in catalysis and material science research.
作用機序
Target of Action
A structurally similar compound, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is reported to inhibit the serine hydrolase monoacylglycerol lipase (magl) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
The structurally similar compound mentioned above inhibits magl in a competitive mode with respect to the 2-ag substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Biochemical Pathways
The inhibition of MAGL by the compound leads to an increase in 2-AG levels. 2-AG is the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
The structurally similar compound mentioned above is reported to bind to magl in a time- and dose-dependent manner . This indirectly leads to CB1 occupancy by raising 2-AG levels .
Result of Action
The compound’s action results in an increase in 2-AG levels, leading to the activation of CB1 and CB2 receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation . In vivo, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .
準備方法
The synthesis of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one typically involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with azetidine, followed by the addition of pent-4-en-1-one under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound is also a potent inhibitor with similar structural features but different biological activities.
JNJ-42226314: Another compound with a fluorophenyl group and azetidine ring, known for its selective inhibition of monoacylglycerol lipase (MAGL) and its applications in pain management.
These comparisons highlight the uniqueness of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)pent-4-en-1-one in terms of its specific structure and applications.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-2-3-4-14(17)16-9-13(10-16)20(18,19)12-7-5-11(15)6-8-12/h2,5-8,13H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDXNWJDTRARMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2427645.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2427647.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)
![tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2427653.png)


![[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B2427657.png)
![2-[1-(Indolizine-2-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2427658.png)



![N-benzyl-4-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2427664.png)
